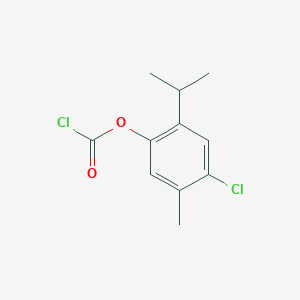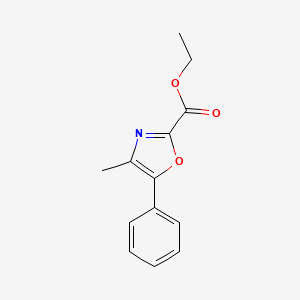
Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) to facilitate the cyclization process . The reaction conditions often include room temperature settings and the use of solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for the rapid and efficient production of oxazoles. This method uses a packed reactor containing commercial manganese dioxide to oxidize oxazolines to oxazoles .
化学反応の分析
Types of Reactions
Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination.
Major Products Formed
Oxidation: The major product is the corresponding oxazole.
Reduction: The major product is the reduced form of the oxazole.
Substitution: The major product is the substituted oxazole derivative.
科学的研究の応用
Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of various pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
作用機序
The mechanism of action of ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, influencing biological processes such as inflammation, cell proliferation, and apoptosis . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
- Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .
特性
CAS番号 |
92724-22-6 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC名 |
ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-14-9(2)11(17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChIキー |
AFQCGIZZITYWEP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=C(O1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


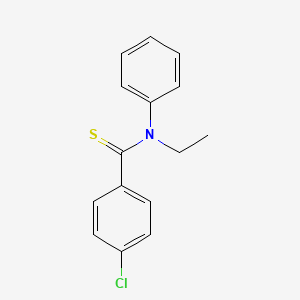
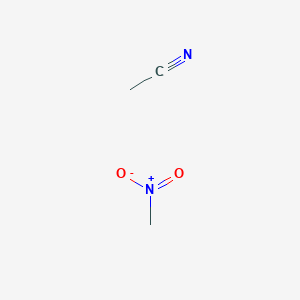
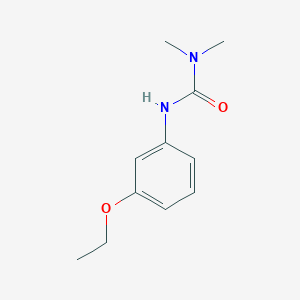
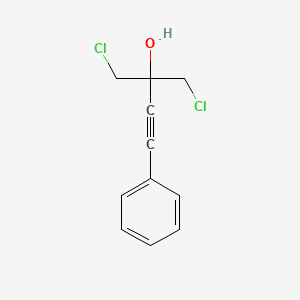
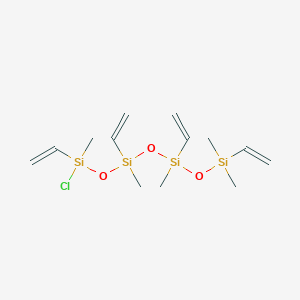
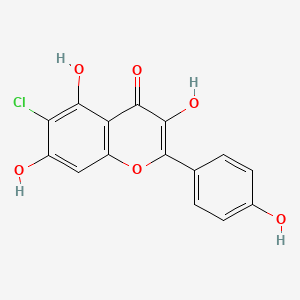
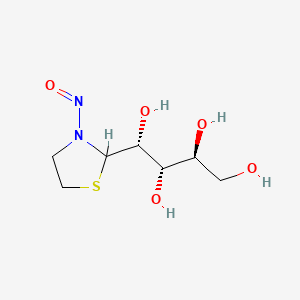
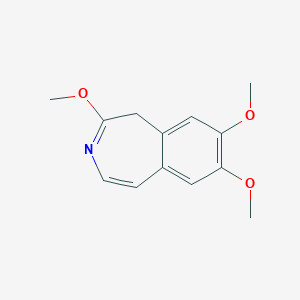
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)

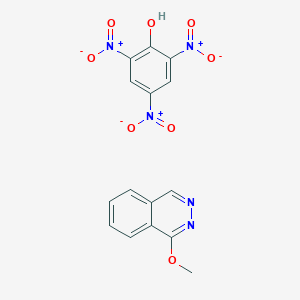
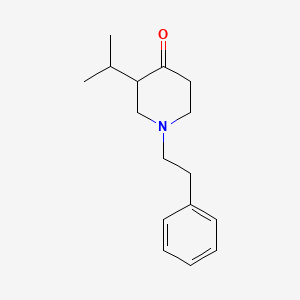
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
